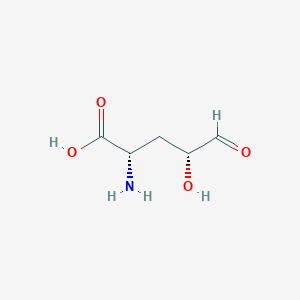
L-4-Hydroxyglutamate semialdehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-4-Hydroxyglutamic semialdehyde, also known as (4r)-4-hydroxy-5-oxo-L-norvaline, belongs to the class of organic compounds known as l-alpha-amino acids. These are alpha amino acids which have the L-configuration of the alpha-carbon atom. L-4-Hydroxyglutamic semialdehyde is soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, L-4-hydroxyglutamic semialdehyde is primarily located in the mitochondria. L-4-Hydroxyglutamic semialdehyde exists in all eukaryotes, ranging from yeast to humans. In humans, L-4-hydroxyglutamic semialdehyde is involved in the arginine and proline metabolism pathway. L-4-Hydroxyglutamic semialdehyde is also involved in several metabolic disorders, some of which include the hyperornithinemia-hyperammonemia-homocitrullinuria [HHH-syndrome] pathway, the prolinemia type II pathway, the hyperprolinemia type II pathway, and the hyperornithinemia with gyrate atrophy (hoga) pathway.
L-4-hydroxyglutamic semialdehyde is a glutamic semialdehyde that is L-glutamic 5-semialdehyde substituted by a hydroxy group at position 4. It has a role as a Saccharomyces cerevisiae metabolite, a mouse metabolite and a human metabolite. It derives from a L-glutamic 5-semialdehyde. It is a tautomer of a L-4-hydroxyglutamate semialdehyde zwitterion.
Applications De Recherche Scientifique
1. Microbial Catabolism and Environmental Relevance
- L-4-Hydroxyglutamate semialdehyde plays a role in the microbial catabolism of hydroxyproline (Hyp), a process significant in environmental nutrient cycling. In Sinorhizobium meliloti, a bacterial pathway involves the conversion of L-4-Hydroxyglutamate semialdehyde to α-ketoglutarate, an intermediate in the tricarboxylic acid cycle, highlighting its environmental relevance in carbon and nitrogen recycling (White et al., 2012).
2. Biochemical and Structural Characterization in Metabolic Pathways
- L-4-Hydroxyglutamate semialdehyde is also involved in various metabolic pathways in different organisms. For instance, the study of L-2-Keto-3-deoxyarabinonate (L-KDA) dehydratase, an enzyme that catalyzes the hydration of L-KDA to α-ketoglutaric semialdehyde, sheds light on the unique catalytic mechanisms within the Class I aldolase protein superfamily, of which L-4-Hydroxyglutamate semialdehyde is a part (Watanabe et al., 2020).
3. Synthetic Metabolic Pathway Construction
- The construction of synthetic metabolic pathways involving L-4-Hydroxyglutamate semialdehyde derivatives showcases its potential in biotechnology. For example, the biosynthesis of non-natural methionine precursor 2,4-dihydroxybutyric acid from malate involves L-4-Hydroxyglutamate semialdehyde-related enzymes, demonstrating its utility in creating new biochemical pathways (Walther et al., 2017).
4. Role in Disease Mechanisms and Diagnosis
- In the context of human health, L-4-Hydroxyglutamate semialdehyde is pertinent in the study of metabolic disorders such as succinic semialdehyde dehydrogenase deficiency. This rare disorder, characterized by the accumulation of 4-hydroxybutyric acid (a product of L-4-Hydroxyglutamate semialdehyde metabolism), offers insights into the biochemical underpinnings of neurometabolic diseases (Pearl et al., 2003).
Propriétés
Nom du produit |
L-4-Hydroxyglutamate semialdehyde |
|---|---|
Formule moléculaire |
C5H9NO4 |
Poids moléculaire |
147.13 g/mol |
Nom IUPAC |
(2S,4R)-2-amino-4-hydroxy-5-oxopentanoic acid |
InChI |
InChI=1S/C5H9NO4/c6-4(5(9)10)1-3(8)2-7/h2-4,8H,1,6H2,(H,9,10)/t3-,4+/m1/s1 |
Clé InChI |
XCXUZPXOFFRGGP-DMTCNVIQSA-N |
SMILES isomérique |
C([C@H](C=O)O)[C@@H](C(=O)O)N |
SMILES canonique |
C(C(C=O)O)C(C(=O)O)N |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



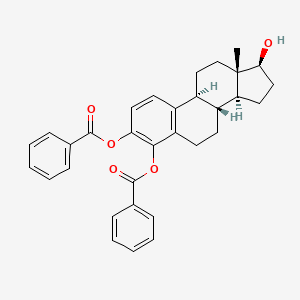
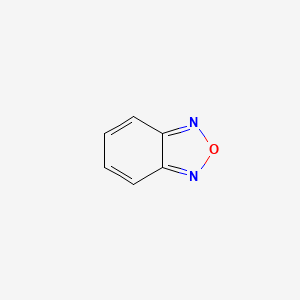
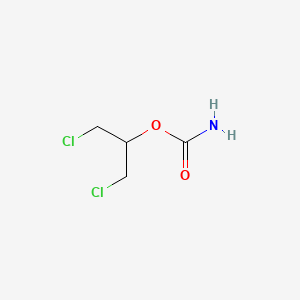
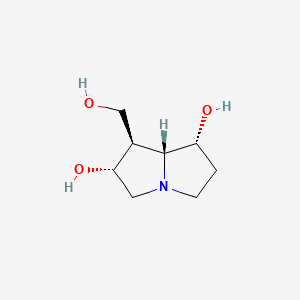
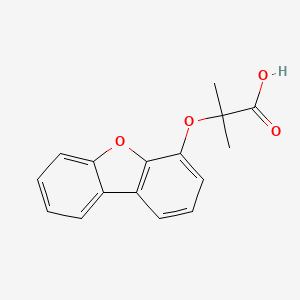
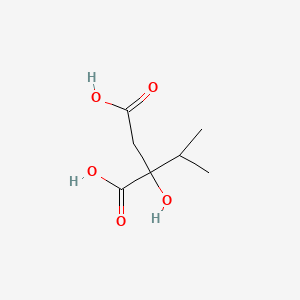
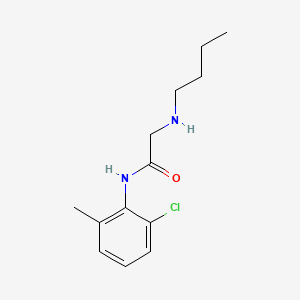
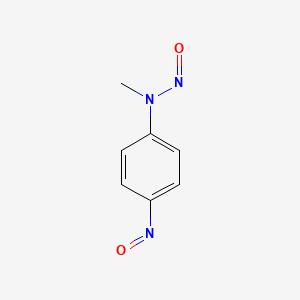

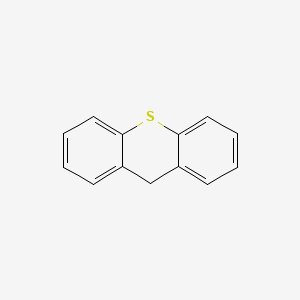
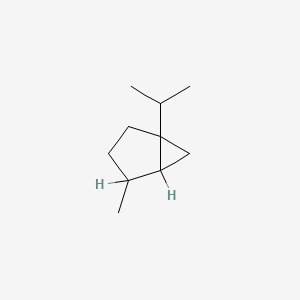

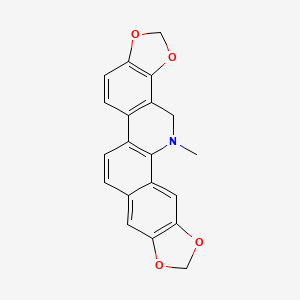
![3-[(2,4,6-trimethoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B1196275.png)